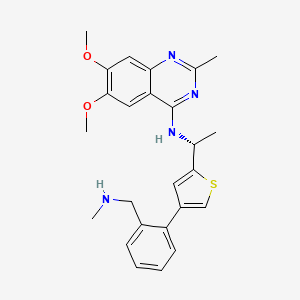

(S)-BAY-293

Description

Properties

IUPAC Name |

6,7-dimethoxy-2-methyl-N-[(1R)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2S/c1-15(24-10-18(14-32-24)19-9-7-6-8-17(19)13-26-3)27-25-20-11-22(30-4)23(31-5)12-21(20)28-16(2)29-25/h6-12,14-15,26H,13H2,1-5H3,(H,27,28,29)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGLOYDTDILXDA-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-BAY-293 supplier and catalog number

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BAY-293 is the inactive enantiomer of BAY-293, a potent and selective inhibitor of the KRAS-SOS1 protein-protein interaction. In the field of cancer research, particularly in the study of RAS-driven malignancies, this compound serves as an essential negative control for its active (R)-enantiomer. The use of this inactive stereoisomer allows researchers to distinguish the specific effects of inhibiting the KRAS-SOS1 interaction from any potential off-target or non-specific effects of the chemical scaffold. This guide provides a comprehensive overview of this compound, including its supplier information, biochemical data, and recommended experimental protocols.

Supplier Information and Catalog Number

This compound is commercially available from the following supplier:

| Supplier | Catalog Number |

| MedChemExpress | HY-114398A |

Core Concept: Enantiomers in Drug Discovery

This compound and its active counterpart, (R)-BAY-293, are enantiomers – stereoisomers that are non-superimposable mirror images of each other. In pharmacology, it is common for one enantiomer of a chiral drug to be significantly more active than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers. The stark difference in activity between this compound and (R)-BAY-293 underscores the highly specific nature of the interaction between the active compound and its target, the Son of Sevenless 1 (SOS1) protein.

Quantitative Data Summary

The primary utility of this compound is its demonstrated lack of significant inhibitory activity against the KRAS-SOS1 interaction, in contrast to the potent inhibition by (R)-BAY-293. This differential activity is critical for validating that the observed biological effects of the active compound are due to its intended mechanism of action. The key quantitative data is summarized in the table below, derived from the foundational study by Hillig et al. (2019) in the Proceedings of the National Academy of Sciences (PNAS).

| Compound | Enantiomer | IC50 (KRASG12C–SOS1cat Interaction Assay) |

| This compound | (S)- | 2,340 nM |

| (R)-BAY-293 | (R)- | 21 nM |

IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action of the Active Enantiomer, (R)-BAY-293

To understand the role of this compound as a negative control, it is essential to first grasp the mechanism of its active counterpart. The RAS family of small GTPases (including KRAS, NRAS, and HRAS) are critical regulators of cell signaling pathways that control cell proliferation, differentiation, and survival. Mutations in RAS genes are among the most common drivers of human cancers.[1]

RAS proteins cycle between an inactive GDP-bound state and an active GTP-bound state. The exchange of GDP for GTP is facilitated by Guanine Nucleotide Exchange Factors (GEFs), a key example of which is SOS1.[1] By binding to SOS1, (R)-BAY-293 prevents the interaction between SOS1 and KRAS, thereby inhibiting the reloading of KRAS with GTP.[1] This leads to a reduction in the levels of active, GTP-bound KRAS and subsequent downregulation of downstream oncogenic signaling pathways, such as the RAF-MEK-ERK pathway.[2][3]

Signaling Pathway Diagram

The following diagram illustrates the role of the KRAS-SOS1 interaction in the RAS signaling cascade and the point of inhibition by the active (R)-BAY-293. This compound, being inactive, does not significantly interfere with this pathway.

Experimental Protocols

The following are generalized protocols for utilizing this compound as a negative control in key experiments. Researchers should adapt these protocols to their specific cell lines and experimental conditions.

Biochemical KRAS-SOS1 Interaction Assay

This type of assay directly measures the ability of a compound to disrupt the interaction between KRAS and SOS1 proteins.

Objective: To confirm the inactivity of this compound in disrupting the KRAS-SOS1 interaction, in parallel with the active (R)-BAY-293.

Methodology (based on Homogeneous Time-Resolved Fluorescence - HTRF):

-

Reagents and Materials:

-

Recombinant human KRAS protein (e.g., KRASG12C) tagged with a donor fluorophore (e.g., GST-Europium).

-

Recombinant human SOS1 catalytic domain (SOS1cat) tagged with an acceptor fluorophore (e.g., His-XL665).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.1% BSA).

-

This compound and (R)-BAY-293 dissolved in 100% DMSO.

-

384-well low-volume microplates.

-

HTRF-compatible plate reader.

-

-

Procedure: a. Prepare serial dilutions of this compound and (R)-BAY-293 in DMSO. A typical concentration range for the negative control would be from low nanomolar to high micromolar (e.g., 1 nM to 50 µM) to confirm its lack of activity across a broad spectrum. The active compound should be tested in a range appropriate for its known potency (e.g., 0.1 nM to 10 µM). b. Add a small volume (e.g., 50 nL) of the compound dilutions to the assay wells. c. Add the tagged KRAS and SOS1 proteins to the wells at final concentrations optimized for the assay (e.g., 10 nM each). d. Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the protein-protein interaction to reach equilibrium. e. Read the plate on an HTRF plate reader, measuring the fluorescence at the emission wavelengths of the donor and acceptor fluorophores. f. Calculate the HTRF ratio and normalize the data to a DMSO control (representing 100% interaction) and a high concentration of the active compound (representing 0% interaction).

-

Expected Results:

-

(R)-BAY-293 will show a dose-dependent inhibition of the HTRF signal, from which an IC50 value can be calculated.

-

This compound should not show significant inhibition of the HTRF signal, even at the highest concentrations tested.

-

Cellular Proliferation Assay

This assay assesses the effect of the compounds on the growth and viability of cancer cell lines.

Objective: To demonstrate that this compound does not exhibit the anti-proliferative effects observed with the active (R)-BAY-293, thereby linking the anti-proliferative activity to the inhibition of the KRAS-SOS1 pathway.

Methodology (e.g., using a resazurin-based assay):

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., NCI-H358, a KRASG12C mutant cell line).

-

Complete cell culture medium.

-

This compound and (R)-BAY-293 dissolved in DMSO.

-

Resazurin sodium salt solution.

-

96-well cell culture plates.

-

Fluorescence plate reader.

-

-

Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Prepare serial dilutions of this compound and (R)-BAY-293 in complete culture medium. It is important to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%). c. Treat the cells with the compound dilutions and incubate for a period that allows for multiple cell doublings (e.g., 72 hours). d. Add the resazurin solution to each well and incubate for 2-4 hours, allowing viable cells to convert resazurin to the fluorescent resorufin. e. Measure the fluorescence of each well using a plate reader. f. Normalize the fluorescence readings to the DMSO-treated control wells (100% viability) and calculate the percent inhibition for each compound concentration.

-

Expected Results:

-

(R)-BAY-293 will cause a dose-dependent decrease in cell viability.

-

This compound should have minimal to no effect on cell viability at equivalent concentrations.

-

Western Blot Analysis of Downstream Signaling

This experiment examines the phosphorylation status of key proteins in the RAS-RAF-MEK-ERK pathway.

Objective: To show that this compound does not suppress the downstream signaling pathway, unlike the active (R)-enantiomer.

Methodology:

-

Reagents and Materials:

-

Cancer cell line (e.g., K-562, wild-type KRAS).

-

This compound and (R)-BAY-293 dissolved in DMSO.

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

-

-

Procedure: a. Culture cells to a suitable confluency. b. Treat the cells with this compound, (R)-BAY-293, or DMSO for a short duration (e.g., 60 minutes) to observe acute effects on signaling. c. Lyse the cells and quantify the protein concentration of the lysates. d. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. e. Probe the membrane with primary antibodies against p-ERK, total ERK, and the loading control. f. Incubate with the appropriate secondary antibodies. g. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Expected Results:

-

Cells treated with (R)-BAY-293 should show a marked decrease in the levels of p-ERK compared to the DMSO control, while total ERK levels remain unchanged.[2]

-

Cells treated with this compound should show p-ERK levels similar to the DMSO control.

-

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for validating the activity of a KRAS-SOS1 inhibitor and the use of this compound as a negative control.

Conclusion

This compound is an indispensable tool for researchers working with its active enantiomer, (R)-BAY-293, to investigate the therapeutic potential of inhibiting the KRAS-SOS1 interaction. Its confirmed lack of significant activity at the primary target allows for rigorous validation that the observed cellular and biochemical effects of the active compound are indeed due to the specific inhibition of the KRAS-SOS1 axis. The proper use of this compound as a negative control is crucial for the generation of robust and reliable data in the development of novel anti-cancer therapies targeting the RAS pathway.

References

The Role of (S)-BAY-293 in Preclinical Research: A Technical Guide

(S)-BAY-293 serves a critical function in the field of cancer research and drug development as an indispensable negative control for its active enantiomer, (R)-BAY-293 . While (R)-BAY-293 is a potent and selective inhibitor of the KRAS-SOS1 protein-protein interaction, this compound is biologically inactive against this target. Its use in experimental settings is vital for validating that the observed biological effects of (R)-BAY-293 are a direct result of its on-target activity, thereby ruling out potential off-target effects or non-specific actions of the chemical scaffold. This guide provides an in-depth overview of the function and application of this compound in a research context.

Core Function as a Negative Control

In pharmacological research, it is crucial to demonstrate that the therapeutic or biological activity of a compound is specifically due to its interaction with the intended molecular target. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit significantly different biological activities. The active enantiomer, in this case (R)-BAY-293, is designed to bind to a specific target, while the inactive enantiomer, this compound, should not. By including this compound in experiments alongside its active counterpart, researchers can confidently attribute any observed cellular or biochemical changes to the specific inhibition of the KRAS-SOS1 interaction by (R)-BAY-293.

Mechanism of Action of the Active Enantiomer: (R)-BAY-293

To understand the role of the negative control, it is essential to first comprehend the mechanism of the active compound. (R)-BAY-293 targets Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of KRAS, a key signaling protein frequently mutated in various cancers. SOS1 facilitates the exchange of GDP for GTP on KRAS, switching it to an active, signal-transducing state. This activation initiates downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation, differentiation, and survival.

(R)-BAY-293 potently disrupts the interaction between KRAS and SOS1, thereby preventing the loading of GTP onto KRAS and effectively blocking its activation. This leads to the downregulation of the MAPK pathway, which can be observed by a decrease in the phosphorylation of ERK (pERK).

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data for the active enantiomer, (R)-BAY-293. While this compound is established as the negative control, specific quantitative data on its lack of activity (e.g., IC50 values) are not detailed in the primary literature, which is typical for an inactive control compound.

Table 1: In Vitro Inhibitory Activity of (R)-BAY-293

| Target | Assay | IC50 (nM) | Reference |

| KRAS-SOS1 Interaction | Biochemical Assay | 21 |

Table 2: Cellular Antiproliferative Activity of (R)-BAY-293

| Cell Line | KRAS Status | IC50 (nM) | Reference |

| K-562 | Wild-Type | 1,090 | MedChemExpress |

| MOLM-13 | Wild-Type | 995 | MedChemExpress |

| NCI-H358 | G12C Mutant | 3,480 | MedChemExpress |

| Calu-1 | G12C Mutant | 3,190 | MedChemExpress |

Experimental Protocols

The use of this compound as a negative control is integral to various cell-based assays designed to investigate the effects of (R)-BAY-293. Below are representative protocols.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., NCI-H358) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of (R)-BAY-293 and this compound in culture medium. A vehicle control (e.g., DMSO) should also be prepared. Treat the cells with the compounds at various concentrations and incubate for 72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: The absorbance values are proportional to the number of viable cells. The results for (R)-BAY-293 should show a dose-dependent decrease in cell viability, while this compound should have no significant effect compared to the vehicle control.

Western Blot for pERK/ERK Levels

This protocol is used to assess the inhibition of the MAPK signaling pathway.

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with (R)-BAY-293, this compound, and a vehicle control at a fixed concentration (e.g., 1 µM) for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated ERK (pERK) and total ERK overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities. A significant decrease in the pERK/total ERK ratio should be observed in cells treated with (R)-BAY-293, whereas no significant change is expected in cells treated

An In-depth Technical Guide to the Enantiomer (S)-BAY-293: A Negative Control for KRAS-SOS1 Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-BAY-293 is the inactive, S-enantiomer of the potent and selective KRAS-SOS1 interaction inhibitor, (R)-BAY-293. In the context of research and drug development, this compound serves as an essential negative control to validate the on-target effects of its active counterpart. This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in elucidating the mechanism of action of (R)-BAY-293, and detailed experimental protocols for its use in biochemical and cellular assays. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

The Ras family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling nodes that, when mutated, are major drivers of human cancers.[1] The Son of Sevenless 1 (SOS1) protein is a guanine nucleotide exchange factor (GEF) that facilitates the activation of Ras by promoting the exchange of GDP for GTP.[1] The discovery of small molecules that inhibit the protein-protein interaction between KRAS and SOS1 has emerged as a promising therapeutic strategy for targeting RAS-driven tumors.[2]

(R)-BAY-293 is a potent inhibitor of the KRAS-SOS1 interaction with a reported IC50 of 21 nM.[2] It effectively downregulates RAS activation and inhibits the downstream RAS-RAF-MEK-ERK signaling pathway.[1] To ensure that the observed biological effects of (R)-BAY-293 are due to its specific inhibition of the KRAS-SOS1 interaction and not due to off-target effects, its enantiomer, this compound, is utilized as a negative control in experimental settings. This guide focuses on the technical details of this compound and its application in rigorous scientific investigation.

Chemical Properties and Characterization

This compound shares the same chemical formula and molecular weight as its active enantiomer but differs in the spatial arrangement of atoms around its chiral center. This stereochemical difference is critical to its lack of biological activity.

| Property | Value | Reference |

| IUPAC Name | (S)-6,7-dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine | N/A |

| Molecular Formula | C₂₅H₂₈N₄O₂S | [3] |

| Molecular Weight | 448.59 g/mol | [3] |

| CAS Number | 2244904-69-4 | N/A |

| Purity | Typically ≥98% (HPLC) | N/A |

| Solubility | Soluble in DMSO and ethanol | [3] |

| Appearance | Solid | N/A |

Role as a Negative Control

The fundamental principle behind using this compound as a negative control is that any observed biological activity of (R)-BAY-293 should be absent or significantly diminished with this compound at equivalent concentrations. This allows researchers to attribute the effects of the active compound to its specific stereochemical interaction with the target, in this case, the SOS1 protein.

Rationale for Use

-

Specificity: Demonstrates that the biological activity is dependent on the specific 3D conformation of the (R)-enantiomer.

-

Off-Target Effects: Helps to rule out non-specific or off-target effects that might be shared by both enantiomers due to their identical chemical composition.

-

Assay Validation: Confirms the validity and specificity of the experimental assay for detecting the intended molecular interaction.

Quantitative Data

While this compound is characterized by its lack of activity, quantitative assessment of this inactivity is crucial for its role as a negative control.

| Assay | (R)-BAY-293 IC₅₀ | This compound IC₅₀ | Reference |

| KRAS-SOS1 Interaction (Biochemical Assay) | 21 nM | > 20,000 nM (expected) | [2] |

| RAS Activation in HeLa Cells | Sub-micromolar | Inactive (expected) | [1] |

| Cell Proliferation (K-562, MOLM-13) | ~1 µM | Inactive (expected) | [1][4] |

| Cell Proliferation (NCI-H358, Calu-1) | ~3-3.5 µM | Inactive (expected) | [1][4] |

Note: Explicit IC₅₀ values for this compound are not always reported in the literature; "inactive" or a high threshold value is typically stated.

Experimental Protocols

The following are detailed methodologies for key experiments where this compound is used as a negative control.

KRAS-SOS1 Interaction Assay (Biochemical)

This assay directly measures the ability of a compound to disrupt the interaction between KRAS and SOS1.

Methodology:

-

Reagents: Recombinant human KRAS and SOS1 proteins, GDP, and a fluorescently labeled GTP analog (e.g., BODIPY-GTP). This compound and (R)-BAY-293 are dissolved in DMSO to create stock solutions.

-

Procedure: a. In a 384-well plate, incubate KRAS protein with GDP to ensure it is in its inactive state. b. Add SOS1 protein to the KRAS-GDP complex. c. Add serial dilutions of this compound or (R)-BAY-293 to the wells. Include a DMSO-only control. d. Initiate the nucleotide exchange reaction by adding the fluorescently labeled GTP analog. e. Monitor the increase in fluorescence over time, which corresponds to the binding of the fluorescent GTP to KRAS.

-

Data Analysis: The rate of fluorescence increase is plotted against the compound concentration. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the SOS1-catalyzed nucleotide exchange.

-

Expected Outcome: (R)-BAY-293 will show a dose-dependent inhibition with a low nanomolar IC₅₀. This compound will show no significant inhibition at concentrations where (R)-BAY-293 is active.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines.

Methodology:

-

Cell Culture: Culture cancer cell lines (e.g., K-562, NCI-H358) in appropriate media.

-

Procedure: a. Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound or (R)-BAY-293. Include a vehicle (DMSO) control. c. Incubate the plates for a specified period (e.g., 72 hours). d. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. e. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized detergent). f. Measure the absorbance at a wavelength of ~570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

-

Expected Outcome: (R)-BAY-293 will exhibit a dose-dependent decrease in cell viability. This compound will not significantly affect cell viability at the same concentrations.

Visualizations

Signaling Pathway

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by (R)-BAY-293.

Experimental Workflow

Caption: Workflow for validating the activity of (R)-BAY-293 using this compound.

Conclusion

This compound is an indispensable tool for researchers working with its active enantiomer, (R)-BAY-293. Its use as a negative control is critical for validating that the observed inhibition of the KRAS-SOS1 interaction and the resulting anti-proliferative effects are specific to the stereochemistry of the active compound. This technical guide provides the necessary information and protocols for the proper application of this compound in experimental designs, ensuring the generation of robust and reliable data in the pursuit of novel cancer therapeutics targeting the RAS pathway.

References

Probing the KRAS-SOS1 Nexus: A Technical Guide to the Utilization of (S)-BAY-293 and its Active Enantiomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and selective inhibitor BAY-293 for the study of the KRAS-Son of Sevenless 1 (SOS1) protein-protein interaction. While the prompt specifically requested information on "(S)-BAY-293," it is crucial to note that this compound is the inactive enantiomer and serves as a negative control. The biologically active compound that inhibits the KRAS-SOS1 interaction is the (R)-enantiomer, commonly referred to as BAY-293. This guide will focus on the application of the active inhibitor, BAY-293, while highlighting the essential role of this compound in validating experimental results.

Introduction to the KRAS-SOS1 Interaction and its Inhibition

The KRAS protein, a member of the RAS superfamily of small GTPases, functions as a molecular switch in cellular signaling pathways that govern cell proliferation, differentiation, and survival. The activation state of KRAS is dependent on its binding to either guanosine diphosphate (GDP) in its inactive state or guanosine triphosphate (GTP) in its active state. The exchange of GDP for GTP is facilitated by guanine nucleotide exchange factors (GEFs), with SOS1 being a key GEF for KRAS. Dysregulation of the KRAS signaling pathway, often through mutations in the KRAS gene, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

BAY-293 is a potent, cell-active small molecule inhibitor that disrupts the interaction between KRAS and SOS1.[1][2] By binding to a pocket on SOS1, BAY-293 prevents the formation of the KRAS-SOS1 complex, thereby inhibiting the SOS1-mediated nucleotide exchange and subsequent activation of KRAS.[3] This leads to a downstream suppression of the RAS-RAF-MEK-ERK signaling cascade.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the active inhibitor, BAY-293.

Table 1: In Vitro Inhibitory Activity of BAY-293

| Assay Type | Target | IC50 Value | Reference(s) |

| KRAS-SOS1 Interaction Assay | KRAS-SOS1 | 21 nM | [1][2][4][6] |

| Nucleotide Exchange Assay | SOS1-mediated KRAS activation | 85.08 ± 4.32 nM | [3] |

| RAS Activation in HeLa Cells | Cellular RAS-GTP levels | Submicromolar range | [1][4][7] |

Table 2: Antiproliferative Activity of BAY-293 in Cancer Cell Lines

| Cell Line | KRAS Status | IC50 Value (nM) | Reference(s) |

| K-562 | Wild-Type | 1,090 ± 170 | [4][7] |

| MOLM-13 | Wild-Type | 995 ± 400 | [4][7] |

| NCI-H358 | G12C Mutant | 3,480 ± 100 | [4][7] |

| Calu-1 | G12C Mutant | 3,190 ± 50 | [4][7] |

| BxPC3 | Wild-Type | 2,070 ± 620 | [8] |

| MIA PaCa-2 | G12C Mutant | 2,900 ± 760 | [8] |

| AsPC-1 | G12D Mutant | 3,160 ± 780 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing BAY-293 to study the KRAS-SOS1 interaction. It is imperative to include this compound as a negative control in all experiments to ensure that the observed effects are specific to the inhibition of the KRAS-SOS1 interaction.

KRAS-SOS1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the disruption of the KRAS-SOS1 interaction by an inhibitor.

Materials:

-

Tagged recombinant human KRAS protein (e.g., GST-tagged)

-

Tagged recombinant human SOS1 protein (e.g., His-tagged)

-

HTRF donor and acceptor antibodies (e.g., anti-GST-LanthaScreen Tb and anti-His-FITC)

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20)

-

BAY-293 and this compound stock solutions in DMSO

-

384-well low-volume white plates

Procedure:

-

Prepare serial dilutions of BAY-293 and this compound in assay buffer.

-

Add 2 µL of the compound dilutions to the wells of the 384-well plate.

-

Add 4 µL of a pre-mixed solution of tagged KRAS and SOS1 proteins in assay buffer to each well.

-

Incubate for 60 minutes at room temperature.

-

Add 4 µL of a pre-mixed solution of HTRF donor and acceptor antibodies in assay buffer to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader (excitation at 340 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio (665 nm emission / 620 nm emission) and plot the data against the inhibitor concentration to determine the IC50 value.

Cellular RAS Activation Assay (GTP-RAS Pull-down)

This assay measures the levels of active, GTP-bound KRAS in cells following treatment with an inhibitor.

Materials:

-

Cancer cell lines of interest

-

Cell culture medium and supplements

-

BAY-293 and this compound stock solutions in DMSO

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 10 mM MgCl2, protease and phosphatase inhibitors)

-

RAF-RBD (RAS Binding Domain) agarose beads

-

Anti-KRAS antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Seed cells in 10 cm dishes and allow them to adhere overnight.

-

Treat the cells with varying concentrations of BAY-293 or this compound for 2-4 hours.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Incubate a portion of the cell lysate with RAF-RBD agarose beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with lysis buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins and total cell lysates by SDS-PAGE and Western blotting using an anti-KRAS antibody.

-

Quantify the band intensities to determine the ratio of GTP-bound KRAS to total KRAS.

Antiproliferative Assay (MTT Assay)

This assay assesses the effect of an inhibitor on cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Cell culture medium and supplements

-

BAY-293 and this compound stock solutions in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of BAY-293 or this compound for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and plot the data to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow for BAY-293.

Caption: The canonical KRAS signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Inactive Enantiomers in Validating SOS1 Inhibition: A Technical Guide

For researchers, scientists, and drug development professionals, establishing the specific, on-target activity of a novel inhibitor is paramount. In the pursuit of potent and selective Son of sevenless homolog 1 (SOS1) inhibitors, the use of an inactive enantiomer as a negative control is a critical experimental component. This technical guide provides an in-depth overview of the use of an inactive enantiomer in SOS1 inhibition studies, focusing on the well-characterized example of the (S)-enantiomer of BAY-293.

Introduction to SOS1 and the Importance of Stereochemistry

SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS proteins, which are central to cellular signaling pathways controlling growth, proliferation, and differentiation.[1][2][3] Dysregulation of the RAS signaling pathway is a hallmark of many human cancers, making SOS1 an attractive therapeutic target.[1][3][4]

Small molecule inhibitors that disrupt the interaction between SOS1 and KRAS are a promising class of anti-cancer agents.[3][5][6] When developing such inhibitors, it is essential to distinguish between the intended pharmacological effect and any off-target or non-specific effects. Chirality, or the "handedness" of a molecule, is a key consideration in drug design, as enantiomers (non-superimposable mirror images of a molecule) can exhibit vastly different biological activities.[7][8] One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.[7][8] Therefore, the synthesis and testing of individual enantiomers are crucial for robust drug development.

BAY-293 and its Inactive (S)-Enantiomer: A Case Study

A significant advancement in SOS1 inhibition was the discovery of BAY-293 (compound 23), a potent and selective inhibitor of the KRAS–SOS1 interaction.[3][5] To rigorously validate the on-target activity of BAY-293, its corresponding (S)-enantiomer (compound 24) was synthesized and utilized as a negative control.[5] This inactive enantiomer possesses the same chemical formula and connectivity as the active (R)-enantiomer but differs in its three-dimensional arrangement.[7]

Comparative Biological Activity

A series of biochemical and cellular assays have consistently demonstrated the significantly lower activity of the (S)-enantiomer of BAY-293 compared to its active (R)-counterpart and the racemic mixture. This stark difference in activity provides strong evidence that the observed effects of BAY-293 are due to its specific interaction with SOS1.

| Compound | Description | KRAS–SOS1 Interaction IC50 (nM) | Cellular RAS Activation IC50 (nM) | Cellular pERK Inhibition IC50 (nM) [HeLa cells] |

| 22 | Racemate | 50 | ~500 | ~500 |

| 23 (BAY-293) | (R)-enantiomer (Active) | 21 | ~300 | ~300 |

| 24 | (S)-enantiomer (Inactive) | > 25,000 | > 10,000 | > 10,000 |

Data sourced from Hillig et al., PNAS, 2019.[5]

Experimental Protocols for Assessing SOS1 Inhibition

Detailed methodologies are crucial for the accurate assessment of SOS1 inhibitor activity and the validation of inactive enantiomers as negative controls. The following are key experimental protocols adapted from the seminal work on BAY-293.

Biochemical KRAS–SOS1 Interaction Assay (HTRF)

This assay quantitatively measures the ability of a compound to disrupt the interaction between KRAS and SOS1.

Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to detect the proximity of tagged KRAS and SOS1 proteins. Inhibition of the interaction results in a decreased HTRF signal.

Methodology:

-

Recombinant, tagged KRAS (e.g., GST-KRAS) and SOS1 (e.g., His-SOS1) are purified.

-

In a microplate, the test compounds (active enantiomer, inactive enantiomer, and controls) are serially diluted in assay buffer.

-

GST-KRAS and His-SOS1 are added to the wells containing the compounds.

-

After an incubation period to allow for binding, HTRF detection reagents (e.g., anti-GST-Europium and anti-His-d2) are added.

-

The plate is incubated to allow the detection antibodies to bind.

-

The HTRF signal is read on a compatible plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular RAS Activation Assay

This assay measures the levels of active, GTP-bound RAS in cells treated with the inhibitor.

Principle: An ELISA-based assay is used to capture and quantify the amount of GTP-bound RAS from cell lysates.

Methodology:

-

HeLa cells are seeded in multi-well plates and allowed to attach overnight.

-

Cells are then treated with a serial dilution of the test compounds for a specified time.

-

Following treatment, the cells are lysed.

-

A portion of the lysate is used to determine the total protein concentration.

-

An equal amount of total protein from each sample is added to a microplate coated with a RAS-GTP binding protein (e.g., RAF1-RBD).

-

After incubation and washing steps, a primary antibody specific for RAS is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

A colorimetric substrate is added, and the absorbance is measured.

-

The signal is normalized to the total RAS levels, and IC50 values are determined.

Cellular Phospho-ERK (pERK) Assay

This assay assesses the inhibition of the downstream MAPK signaling pathway by measuring the phosphorylation of ERK.

Principle: An in-cell Western or AlphaLISA assay is used to quantify the levels of phosphorylated ERK (pERK) relative to total ERK in treated cells.

Methodology (In-Cell Western):

-

K-562 cells are seeded and treated with the test compounds.

-

After treatment, the cells are fixed and permeabilized in the wells.

-

The cells are then incubated with primary antibodies against pERK and total ERK.

-

Following washing, the cells are incubated with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 680RD and IRDye 800CW).

-

The plate is scanned on an infrared imaging system.

-

The pERK signal is normalized to the total ERK signal, and IC50 values are calculated.

Visualization of Key Concepts

Signaling Pathway of SOS1-Mediated RAS Activation

Caption: SOS1-mediated activation of RAS and downstream signaling, and the point of intervention for SOS1 inhibitors.

Experimental Workflow for Inhibitor Validation

Caption: Workflow for validating SOS1 inhibitor activity using active and inactive enantiomers.

Logical Relationship of Enantiomer Activity

Caption: The logical link between stereochemistry, SOS1 binding, and biological activity.

Conclusion

The use of a well-characterized inactive enantiomer, such as the (S)-enantiomer of BAY-293, is an indispensable tool in the study of SOS1 inhibition. It provides a stringent negative control to confirm that the observed biological effects of the active compound are due to its specific interaction with the intended target. This rigorous approach to target validation is essential for the successful development of novel and effective therapies targeting the RAS signaling pathway. The data and protocols presented in this guide offer a framework for researchers to design and interpret experiments aimed at discovering and characterizing the next generation of SOS1 inhibitors.

References

- 1. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Sos Activity by Intramolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for (S)-BAY-293 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

(S)-BAY-293 is the active R-enantiomer of BAY-293, a potent and selective small molecule inhibitor of the Son of Sevenless 1 (SOS1)-Kirsten rat sarcoma viral oncogene homolog (KRAS) interaction.[1] By disrupting this protein-protein interaction, this compound effectively blocks the SOS1-mediated guanine nucleotide exchange on RAS, leading to the downregulation of active, GTP-bound RAS and subsequent inhibition of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) pathway.[1][2][3] This inhibitory action makes this compound a valuable tool for studying RAS signaling and for investigating potential therapeutic strategies in RAS-driven cancers.[4]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its antiproliferative effects and its impact on intracellular signaling.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Reference |

| Target | KRAS-SOS1 Interaction | [5] |

| IC50 (Biochemical Assay) | 21 nM | [1][3][5][6][7] |

| Cellular IC50 (RAS activation in HeLa cells) | 410 nM | [7] |

| Cellular IC50 (pERK inhibition in K-562 cells) | 180 nM | [7] |

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Status | IC50 (nM) | Incubation Time | Reference |

| K-562 | Chronic Myeloid Leukemia | Wild-Type | 1,090 ± 170 | 72 hours | [6] |

| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 995 ± 400 | 72 hours | [6] |

| NCI-H358 | Non-Small Cell Lung Cancer | G12C Mutant | 3,480 ± 100 | 72 hours | [6] |

| Calu-1 | Non-Small Cell Lung Cancer | G12C Mutant | 3,190 ± 50 | 72 hours | [6] |

| BH828 | Non-Small Cell Lung Cancer | - | ~1,700 | - | [8] |

| BH837 | Non-Small Cell Lung Cancer | - | ~3,700 | - | [8] |

| BxPC3 | Pancreatic Cancer | Wild-Type | - | - | [8] |

| MiaPaCa2 | Pancreatic Cancer | G12C Mutant | - | - | [8] |

| ASPC1 | Pancreatic Cancer | G12D Mutant | - | - | [8] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a powder. To prepare a high-concentration stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to a concentration of 10-20 mM. For example, to prepare a 10 mM stock solution of BAY-293 (Molecular Weight: 448.58 g/mol ), dissolve 4.49 mg in 1 mL of fresh, anhydrous DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[6] A stock solution in DMSO can be stored at -80°C for up to one year.[5]

Protocol 2: Cell Culture and Maintenance

-

Cell Lines: Culture the desired cancer cell lines (e.g., K-562, NCI-H358, MiaPaCa2) in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin). For example, HEK293 cells can be grown in DMEM with 10% FBS.

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.[9]

-

Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.[10] For adherent cells, use trypsin-EDTA to detach them from the culture flask. For suspension cells, dilute the culture with fresh medium to the desired density.

Protocol 3: Antiproliferation Assay (MTT Assay)

This protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability.

-

Cell Seeding:

-

For adherent cells, seed them in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of growth medium. Allow the cells to attach overnight.

-

For suspension cells, seed them at a density of 10,000-50,000 cells per well in 100 µL of growth medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from the stock solution. It is recommended to perform a two-fold or three-fold dilution series to cover a wide concentration range (e.g., 1 nM to 10 µM).

-

Add the diluted compound to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other values.

-

Normalize the data to the vehicle control (set as 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

-

Protocol 4: Western Blot Analysis of pERK Inhibition

This protocol is designed to assess the effect of this compound on the phosphorylation of ERK, a key downstream effector in the RAS signaling pathway.

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and grow until they reach 70-80% confluency.

-

Starve the cells in a serum-free medium for 12-24 hours to reduce basal signaling.

-

Treat the cells with various concentrations of this compound or vehicle control for 1 hour.[6]

-

If the cell line requires it, stimulate the pathway with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes) before cell lysis.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. . Centrifuge the lysate at high speed to pellet the cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK (pERK) and total ERK overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the pERK signal to the total ERK signal to account for any differences in protein loading.

-

Mandatory Visualization

Caption: this compound inhibits the RAS/MAPK signaling pathway.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Therapy Detail [ckb.genomenon.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. d-nb.info [d-nb.info]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. BAY-293 (BAY293) | SOS1 inhibitor | Probechem Biochemicals [probechem.com]

- 8. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hek293.com [hek293.com]

- 10. tripod.nih.gov [tripod.nih.gov]

Application Notes and Protocols for (S)-BAY-293 in In Vitro Assays

(S)-BAY-293 is a potent and selective inhibitor of the interaction between Son of Sevenless 1 (SOS1) and KRAS, making it a valuable chemical probe for studying RAS signaling pathways in cancer research and drug development. These application notes provide recommended concentrations and detailed protocols for its use in various in vitro assays.

This compound, also referred to as BAY-293, functions by disrupting the protein-protein interaction between KRAS and the guanine nucleotide exchange factor SOS1, which is crucial for the activation of RAS. This inhibitory action prevents the loading of GTP onto RAS, thereby blocking downstream signaling through pathways like the RAS-RAF-MEK-ERK cascade.

Recommended Concentrations for In Vitro Assays

The optimal concentration of this compound will vary depending on the specific assay, cell type, and experimental goals. The following tables summarize reported potency and effective concentrations in various assays to guide researchers in their experimental design.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target/Cell Line | Potency (IC50) | Reference |

| Biochemical Assay | KRAS-SOS1 Interaction | 21 nM | |

| RAS Activation Assay | HeLa Cells | Submicromolar | |

| Nucleotide Exchange Assay | --- | 85.08 ± 4.32 nM |

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | KRAS Status | Incubation Time | Antiproliferative IC50 | Reference |

| K-562 | Wild-Type | 72 hours | 1,090 ± 170 nM | |

| MOLM-13 | Wild-Type | 72 hours | 995 ± 400 nM | |

| NCI-H358 | G12C Mutant | 72 hours | 3,480 ± 100 nM | |

| Calu-1 | G12C Mutant | 72 hours | 3,190 ± 50 nM | |

| BH828 (NSCLC) | --- | --- | 1.7 µM | |

| BH837 (NSCLC) | --- | --- | 3.7 µM | |

| BxPC3 (Pancreatic) | Wild-Type | --- | 2.07 ± 0.62 µM | |

| MIA PaCa-2 (Pancreatic) | G12C Mutant | --- | 2.90 ± 0.76 µM | |

| AsPC-1 (Pancreatic) | G12D Mutant | --- | 3.16 ± 0.78 µM | |

| Various PDAC Cell Lines | Mutant | --- | 0.95 to 6.64 µM |

Table 3: Recommended Concentration Ranges for Specific In Vitro Assays

| Assay | Cell Line | Concentration Range | Incubation Time | Notes | Reference |

| Cell Viability/Proliferation | Various Cancer Lines | 0.5 - 10 µM | 72 hours | Effective concentrations can be cell line dependent. | |

| pERK Inhibition | K-562 | Not specified, but effective | 60 minutes | To assess target engagement and downstream pathway inhibition. | |

| Colony Formation | 8305C (Anaplastic Thyroid Cancer) | 1 - 25 µM | 24 hours | Shows a significant reduction in colony formation. | |

| Wound Healing/Migration | 8305C (Anaplastic Thyroid Cancer) | 1 - 25 µM | 24 hours | Demonstrates a significant reduction in cell migration. |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the antiproliferative effects of this compound.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common concentration range to test is 0.1 to 10 µM.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Incubate the plates for 72 hours under standard cell culture conditions.

-

Add MTT reagent to each well and incubate for 2-4 hours, or until formazan crystals are visible.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 450 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot for pERK Inhibition

This protocol allows for the assessment of this compound's effect on the RAS-RAF-MEK-ERK signaling pathway.

Materials:

-

This compound stock solution

-

Cancer cell line (e.g., K-562)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pERK, anti-total ERK, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound or vehicle control for 60 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. The levels of pERK can be normalized to total ERK and the loading control.

Visualizations

Application Notes and Protocols for (S)-BAY-293 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BAY-293 serves as a crucial negative control for its active enantiomer, BAY-293, a potent and selective inhibitor of the KRAS-SOS1 interaction. BAY-293 disrupts the protein-protein interaction between the Son of Sevenless 1 (SOS1) guanine nucleotide exchange factor and KRAS, thereby inhibiting RAS activation and downstream signaling pathways, such as the MAPK/ERK pathway.[1][2] In Western blot analysis, this compound is essential for distinguishing the specific effects of BAY-293 from any off-target or non-specific cellular responses. These application notes provide detailed protocols and supporting data for the effective use of this compound in Western blotting experiments.

Mechanism of Action of the Active Compound (BAY-293)

BAY-293 selectively inhibits the interaction between KRAS and SOS1 with a reported IC50 of 21 nM.[3][4] This inhibition prevents the exchange of GDP for GTP on RAS, leading to a decrease in the active, GTP-bound form of RAS. Consequently, the downstream signaling cascade, including the phosphorylation of ERK (pERK), is suppressed.[1][4] Western blotting is a key technique to measure this inhibition by quantifying the levels of pERK and other downstream effectors.

Data Presentation

The following tables summarize the in vitro efficacy of the active compound, BAY-293, in various cell lines. These values can be used as a reference for determining appropriate concentrations for Western blot experiments, where this compound would be used as a negative control at equivalent concentrations.

Table 1: In Vitro Activity of BAY-293

| Parameter | Value | Reference |

| IC50 (KRAS-SOS1 Interaction) | 21 nM | [2][3] |

| IC50 (RAS Activation in HeLa cells) | Submicromolar range | [2][4] |

Table 2: Antiproliferative Activity of BAY-293 in Various Cell Lines

| Cell Line | KRAS Status | IC50 (nM) | Reference |

| K-562 | Wild-type | 1,090 | [2][4] |

| MOLM-13 | Wild-type | 995 | [2][4] |

| NCI-H358 | G12C mutation | 3,480 | [2][4] |

| Calu-1 | G12C mutation | 3,190 | [2][4] |

| 8305C | Not Specified | 1 µM, 10 µM, 25 µM (effective concentrations) | [5] |

| MIA PaCa-2 | G12C mutation | 2.90 µM | [6] |

| AsPC-1 | G12D mutation | 3.16 µM | [6] |

| BxPC3 | Wild-type | 2.07 µM | [6] |

Experimental Protocols

Protocol 1: Western Blot Analysis of pERK, Total ERK, and SOS-1 Levels Following Treatment with this compound and BAY-293

This protocol details the steps to assess the specific inhibitory effect of BAY-293 on the KRAS-SOS1 pathway by comparing its effects to the this compound negative control.

1. Cell Culture and Treatment: a. Seed cells (e.g., K-562, HeLa, or 8305C) in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Prepare stock solutions of BAY-293 and this compound in DMSO.[3] c. Treat cells with varying concentrations of BAY-293 (e.g., 1 µM, 10 µM, 25 µM) and equivalent concentrations of this compound.[5] Include a DMSO-only vehicle control. d. Incubate the cells for a predetermined time (e.g., 60 minutes for pERK inhibition in K-562 cells, or longer for other markers).[4]

2. Cell Lysis: a. After treatment, wash the cells once with ice-cold PBS. b. Lyse the cells by adding 100 µL of ice-cold 1X SDS Sample Buffer per well.[7] c. Scrape the cells and transfer the lysate to a microcentrifuge tube.[7] d. To reduce viscosity from DNA, sonicate the lysate for 10-15 seconds.[7]

3. Protein Quantification and Sample Preparation: a. Heat a small aliquot of the lysate at 95-100°C for 5 minutes.[7] b. Cool the sample on ice and then centrifuge for 5 minutes.[7] c. While a BCA assay is common, for direct lysis in SDS buffer, protein concentration can be normalized after initial blotting using a housekeeping protein. For more precise quantification, a compatible protein assay should be used prior to adding loading buffer. d. Load 20 µl of the supernatant onto an SDS-PAGE gel.[7]

4. SDS-PAGE and Western Blotting: a. Perform electrophoresis to separate the proteins by size. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[7] c. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST). d. Incubate the membrane with primary antibodies against pERK, total ERK, and SOS-1 overnight at 4°C with gentle agitation. Recommended antibody dilutions should be obtained from the manufacturer's datasheet. e. Wash the membrane three times for 5 minutes each with TBST.[7] f. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7] g. Wash the membrane again three times for 5 minutes each with TBST.[7]

5. Detection: a. Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal. b. Capture the signal using an imaging system. c. Quantify the band intensities using densitometry software. Normalize the pERK signal to total ERK and other proteins of interest to a housekeeping protein like β-actin or GAPDH.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the KRAS activation pathway and the point of inhibition by BAY-293.

Caption: KRAS signaling pathway and BAY-293 inhibition.

Experimental Workflow Diagram

The following diagram outlines the key steps of the Western blot protocol.

Caption: Western blot experimental workflow.

Expected Results

When performing a Western blot as described, treatment with BAY-293 is expected to cause a dose-dependent decrease in the levels of phosphorylated ERK (pERK) without affecting the total ERK protein levels.[4] In contrast, treatment with the negative control, this compound, should not result in a significant change in pERK levels compared to the vehicle control. This differential result confirms that the observed inhibition of ERK phosphorylation is a specific effect of BAY-293's action on the KRAS-SOS1 interaction. Similarly, BAY-293 has been shown to reduce the expression of SOS-1 and β-catenin, and at higher concentrations, phosphorylated p38 MAPK, while increasing the expression of the tumor suppressor PTEN in 8305C cells.[5] No significant changes in these markers are expected with this compound treatment.

Troubleshooting

-

No difference between BAY-293 and this compound:

-

Verify the identity and integrity of the compounds.

-

Confirm that the chosen cell line is responsive to SOS1 inhibition.

-

Optimize treatment time and concentration. The inhibitory effect on pERK can be rapid.[4]

-

-

High background on the blot:

-

Ensure adequate blocking and washing steps.

-

Optimize antibody concentrations.

-

-

Weak or no signal:

-

Confirm efficient protein transfer.

-

Check the activity of the primary and secondary antibodies.

-

Ensure the ECL substrate has not expired.

-

References

- 1. Therapy Detail [ckb.genomenon.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for (S)-BAY-293 in Immunoprecipitation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BAY-293 is a potent and selective small molecule inhibitor of the Son of Sevenless 1 (SOS1)-Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) interaction.[1][2] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation.[1][3] The subsequent activation of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, is crucial for cell proliferation and survival.[1] By disrupting the KRAS-SOS1 interaction, this compound effectively blocks RAS activation, making it a valuable tool for studying RAS-driven cancers.[1][4]

Immunoprecipitation (IP) and co-immunoprecipitation (co-IP) are powerful techniques to study protein-protein interactions. This document provides detailed application notes and a protocol for utilizing this compound in co-immunoprecipitation assays to investigate its inhibitory effect on the KRAS-SOS1 interaction.

Signaling Pathway

The diagram below illustrates the central role of the KRAS-SOS1 interaction in activating downstream signaling pathways and the mechanism of inhibition by this compound.

Caption: KRAS Signaling Pathway and this compound Inhibition.

Quantitative Data

The following table summarizes the key quantitative data for this compound based on published literature.

| Parameter | Value | Cell Lines | Reference |

| IC50 (KRAS-SOS1 Interaction) | 21 nM | Biochemical Assay | [1][2] |

| IC50 (RAS Activation) | Sub-micromolar | HeLa | [1] |

| IC50 (Antiproliferative Activity) | 1,090 ± 170 nM | K-562 (WT KRAS) | [2] |

| 995 ± 400 nM | MOLM-13 (WT KRAS) | [2] | |

| 3,480 ± 100 nM | NCI-H358 (KRASG12C) | [2] | |

| 3,190 ± 50 nM | Calu-1 (KRASG12C) | [2] |

Experimental Protocols

Objective

To demonstrate the inhibitory effect of this compound on the interaction between SOS1 and KRAS in a cellular context using co-immunoprecipitation followed by Western blotting.

Materials

-

Cell Line: A cell line endogenously expressing KRAS and SOS1 (e.g., HeLa, K-562, or a KRAS mutant line like NCI-H358).

-

This compound (stored as a stock solution in DMSO at -20°C or -80°C).

-

Primary Antibodies:

-

Rabbit anti-SOS1 antibody validated for IP.

-

Mouse anti-KRAS antibody validated for Western blotting.

-

-

Secondary Antibodies:

-

Anti-rabbit IgG antibody (for detecting the bait protein after IP, if necessary).

-

Anti-mouse IgG antibody conjugated to HRP (for detecting the co-immunoprecipitated protein).

-

-

Control IgG: Rabbit IgG from the same species as the IP antibody.

-

Protein A/G Magnetic Beads

-

Lysis Buffer: (e.g., RIPA buffer or a non-denaturing lysis buffer: 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA, with freshly added protease and phosphatase inhibitors).

-

Wash Buffer: (e.g., Lysis buffer without detergents or a Tris-buffered saline with 0.1% Tween-20).

-

Elution Buffer: (e.g., 2x Laemmli sample buffer).

-

Reagents for Western Blotting: (SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer, ECL substrate).

Experimental Workflow

The following diagram outlines the key steps of the co-immunoprecipitation protocol.

Caption: Co-Immunoprecipitation Workflow with this compound.

Detailed Procedure

-

Cell Culture and Treatment:

-

Plate cells to achieve 80-90% confluency at the time of harvesting.

-

Treat cells with this compound at a final concentration of 1-10 µM (this may require optimization) or with an equivalent volume of DMSO as a vehicle control.

-

Incubate for a predetermined time (e.g., 2-4 hours). This incubation time should be optimized to allow for compound uptake and target engagement without causing significant cell death.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new pre-chilled tube. This is the protein lysate.

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

-

Immunoprecipitation:

-

Normalize the protein concentration of all samples.

-

To 500 µg - 1 mg of protein lysate, add the anti-SOS1 antibody (the optimal amount should be determined empirically, but a starting point of 2-5 µg is common).

-

In a parallel tube, add an equivalent amount of control rabbit IgG to a separate aliquot of lysate as a negative control.

-

Incubate with gentle rotation for 4 hours to overnight at 4°C.

-

-

Immune Complex Capture:

-

Add an appropriate amount of pre-washed Protein A/G magnetic beads to each IP reaction.

-

Incubate with gentle rotation for 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.

-

-

Elution:

-

Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

-

Pellet the beads with a magnetic rack and transfer the supernatant (the eluate) to a new tube.

-

-

Western Blot Analysis:

-

Load the eluates onto an SDS-PAGE gel. It is also recommended to load a small amount of the input lysate (20-30 µg) to verify the presence of both KRAS and SOS1 in the starting material.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Probe the membrane with the anti-KRAS antibody to detect the co-immunoprecipitated protein.

-

To confirm successful immunoprecipitation of the bait protein, the membrane can be stripped and re-probed with the anti-SOS1 antibody, or a parallel gel can be run.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

Expected Results

In the vehicle-treated sample, a band corresponding to KRAS should be detected in the lane where SOS1 was immunoprecipitated, indicating an interaction between the two proteins. In the this compound-treated sample, the intensity of the KRAS band should be significantly reduced, demonstrating the inhibitory effect of this compound on the KRAS-SOS1 interaction. The control IgG lane should not show a band for either KRAS or SOS1, confirming the specificity of the immunoprecipitation. The input lanes should show the presence of both proteins in all samples.

Troubleshooting

-

High Background:

-

Increase the number of washes.

-

Increase the detergent concentration in the lysis and wash buffers.

-

Perform a pre-clearing step by incubating the lysate with beads before adding the primary antibody.

-

-

No or Weak Signal for Co-IP:

-

Confirm the interaction is occurring in your cell line.

-

Use a less stringent lysis buffer (e.g., one with a lower detergent concentration).

-

Increase the amount of starting lysate or antibody.

-

Optimize the incubation times for antibody and bead binding.

-

-

Bait Protein Not Immunoprecipitated:

-

Ensure your antibody is validated for immunoprecipitation.

-

Check the integrity of your protein lysate.

-

These application notes and protocols provide a framework for utilizing this compound to study the KRAS-SOS1 interaction. Researchers should optimize the conditions for their specific cell lines and experimental setup to ensure reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing (S)-BAY-293 in Cellular Thermal Shift Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying the engagement of a ligand with its target protein within a cellular environment. This method relies on the principle that the thermal stability of a protein is altered upon ligand binding. (S)-BAY-293 is the inactive enantiomer and serves as a negative control for BAY-293, a potent and selective inhibitor of the protein-protein interaction between Son of Sevenless 1 (SOS1) and KRAS. SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on KRAS, leading to its activation and subsequent engagement of downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway.[1][2][3]

BAY-293 disrupts the KRAS-SOS1 interaction with an IC50 of 21 nM, thereby preventing RAS activation.[4] In cellular assays, BAY-293 demonstrates antiproliferative activity in the sub-micromolar to low micromolar range in various cancer cell lines and effectively reduces the phosphorylation of ERK (pERK), a key downstream effector in the MAPK pathway.[1][5][6]

These application notes provide a detailed protocol for using this compound as a negative control in CETSA experiments designed to validate the target engagement of active SOS1 inhibitors like BAY-293.

Data Presentation

Table 1: In Vitro and Cellular Activity of BAY-293

| Parameter | Value | Cell Lines | Reference |

| IC50 (KRAS-SOS1 Interaction) | 21 nM | N/A (Biochemical Assay) | [4] |

| IC50 (Antiproliferative Activity) | 0.995 - 3.48 µM | K-562, MOLM-13, NCI-H358, Calu-1 | [1][6] |

| IC50 (Antiproliferative Activity) | 2.07 - 3.16 µM | BxPC3, MIA PaCa-2, AsPC-1 | [7] |

| pERK Inhibition | Effective at 1 µM (60 min) | K-562 | [1][5] |

Signaling Pathway

The binding of growth factors to receptor tyrosine kinases (RTKs) triggers the recruitment of the GRB2-SOS1 complex to the plasma membrane. SOS1 then acts as a GEF for KRAS, promoting the exchange of GDP for GTP. GTP-bound KRAS activates downstream effector pathways, including the RAF-MEK-ERK signaling cascade, which drives cell proliferation, differentiation, and survival. Inhibition of the KRAS-SOS1 interaction by compounds like BAY-293 is expected to block this signaling cascade.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Workflow

The following diagram outlines the general workflow for a CETSA experiment.

Detailed Protocol for Immunoblot-Based CETSA

This protocol is designed to assess the target engagement of a SOS1 inhibitor (e.g., BAY-293) with its target, SOS1, in intact cells, using this compound as a negative control.

Materials:

-

Cell Line: A human cell line expressing SOS1 (e.g., K-562, MOLM-13, or other relevant cancer cell lines).

-

This compound: Stock solution in DMSO (e.g., 10 mM).

-

BAY-293: Stock solution in DMSO (e.g., 10 mM).

-

Vehicle: DMSO.

-

Cell Culture Medium: Appropriate for the chosen cell line.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Protease Inhibitor Cocktail.

-

Lysis Buffer: (e.g., RIPA buffer).

-

BCA Protein Assay Kit.

-

SDS-PAGE Gels and Buffers.

-

PVDF Membrane.

-

Blocking Buffer: (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibody: Rabbit anti-SOS1.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescent Substrate.

-

Thermocycler or Heating Blocks.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells and grow until they reach approximately 80% confluency.

-

Prepare working solutions of this compound, BAY-293, and vehicle (DMSO) in cell culture medium. A final concentration of 1-10 µM for both compounds is a good starting point. The final DMSO concentration should be consistent across all conditions and ideally ≤ 0.1%.

-

Treat cells with this compound, BAY-293, or vehicle for 1-2 hours at 37°C.

-

-

Cell Harvesting and Heat Treatment:

-

Harvest cells by scraping or trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of approximately 10^7 cells/mL.

-

Aliquot 50-100 µL of the cell suspension into PCR tubes for each temperature point.

-